molecular formula C35H60N7O17P3S B1245835 trans-tetradec-11-enoyl-CoA

trans-tetradec-11-enoyl-CoA

Cat. No.: B1245835
M. Wt: 975.9 g/mol
InChI Key: WFGNMSCJASVFQK-XNKJMYHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-tetradec-11-enoyl-CoA is a Delta(11)-acyl-CoA having trans-tetradec-11-enoyl as the S-acyl group. It is a Delta(11)-fatty acyl-CoA and a monounsaturated fatty acyl-CoA. It derives from a coenzyme A and a trans-11-tetradecenoic acid. It is a conjugate acid of a this compound(4-).

Scientific Research Applications

Role in Fatty Acid Degradation

Enoyl-coenzyme A (CoA) hydratases, including those acting on trans-tetradec-11-enoyl-CoA, are crucial in fatty acid degradation, particularly in β-oxidation. These enzymes hydrate trans-2-enoyl-CoA to yield 3-hydroxyacyl-CoA, with research focusing on the stereospecificities of these hydratases. A study by Tsuchida et al. (2011) developed a method to quantify 3(R)- and 3(S)-hydroxyacyl-CoA using high-performance liquid chromatography, enhancing understanding of enoyl-CoA hydratase's role in β-oxidation and disease diagnosis related to peroxisomal enoyl-CoA hydratase defects (Tsuchida et al., 2011).

Interaction with Acyl Coenzyme A Derivatives

The interaction of acyl coenzyme A substrates and analogues with various enzymes has been studied to understand substrate binding sites. Powell et al. (1987) synthesized several alkylthio CoA derivatives to probe the substrate binding site in medium-chain acyl-CoA dehydrogenase. These studies help elucidate the binding mechanisms of enzymes like trans-2-enoyl-CoA reductase, which are involved in fatty acid metabolism (Powell et al., 1987).

Δ3,Δ2-Enoyl-CoA Isomerases in Fatty Acid Metabolism

The role of Δ3,Δ2-enoyl-CoA isomerases in fatty acid metabolism, particularly in β-oxidation, has been characterized. Zhang et al. (2002) identified the presence of different isomerases in rat liver, noting their specificities and contributions to various isomerization reactions. Such studies help in understanding the metabolic pathways involving unsaturated fatty acids (Zhang et al., 2002).

Enzymatic Stereospecificity

Research on enoyl-CoA hydratase has shed light on the enzymatic stereospecificity in hydration reactions. Feng et al. (2002) explored how mutations in enoyl-CoA hydratase affect the formation of hydroxybutyryl-CoA, revealing insights into the enzyme's stereospecificity and potential mechanisms (Feng et al., 2002).

Structure and Function of Hydratases

The structural and functional characterization of hydratases, such as 2-enoyl-CoA hydratase, contributes to understanding their role in lipid synthesis and metabolism. Koski et al. (2004) studied the crystal structures of 2-enoyl-CoA hydratase from Candida tropicalis, revealing unique features of eukaryotic enzymes compared to prokaryotic counterparts (Koski et al., 2004).

Properties

Molecular Formula

C35H60N7O17P3S

Molecular Weight

975.9 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-tetradec-11-enethioate

InChI

InChI=1S/C35H60N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h5-6,22-24,28-30,34,45-46H,4,7-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b6-5+/t24-,28-,29-,30+,34-/m1/s1

InChI Key

WFGNMSCJASVFQK-XNKJMYHLSA-N

Isomeric SMILES

CC/C=C/CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCC=CCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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